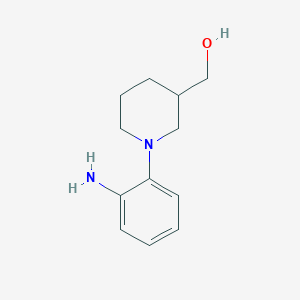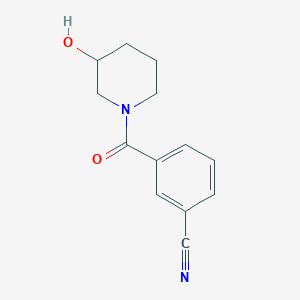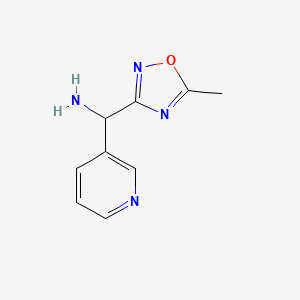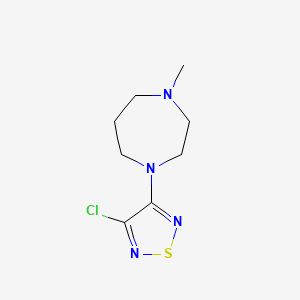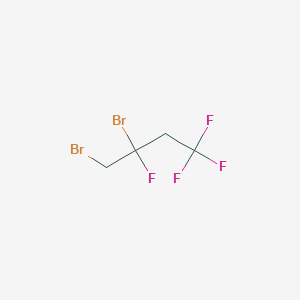
3,4-Dibromo-1,1,1,3-tetrafluorobutane
Übersicht
Beschreibung
3,4-Dibromo-1,1,1,3-tetrafluorobutane is a chemical compound with the CAS Number: 933668-36-1. It has a molecular weight of 287.88 . The IUPAC name for this compound is 3,4-dibromo-1,1,1,3-tetrafluorobutane .
Molecular Structure Analysis
The molecular formula of 3,4-Dibromo-1,1,1,3-tetrafluorobutane is C4H4Br2F4 . The InChI code for this compound is 1S/C4H4Br2F4/c5-2-3 (6,7)1-4 (8,9)10/h1-2H2 .Wissenschaftliche Forschungsanwendungen
1. Synthesis of Electron-Deficient Heterocycles
- Summary of Application: 3,4-Dibromo-1,1,1,3-tetrafluorobutane is used in the synthesis of electron-deficient heterocycles, such as benzo-[1,2-d:4,5-d’]bis([1,2,3]thiadiazoles) .
- Methods of Application: The initial dibromo derivatives of bis-thiadiazoles are synthesized and then further functionalized using nucleophilic substitution reactions of bromide anions as well as cross-coupling reactions .
- Results or Outcomes: Interesting products were obtained, which are of practical interest in the field of OLED technologies .
2. Electrophilic Addition
- Summary of Application: This compound could potentially be used in electrophilic addition reactions, particularly in the context of conjugated dienes .
- Methods of Application: The specifics of the method would depend on the particular reaction, but generally, this would involve the addition of the compound to a conjugated diene under suitable conditions .
- Results or Outcomes: The outcomes would vary depending on the specific reaction, but could include the formation of various addition products .
3. Synthesis of Heterocycles
- Summary of Application: α,β- dibromides like 3,4-Dibromo-1,1,1,3-tetrafluorobutane can be used in the synthesis of three-member heterocycles, which have a variety of biological uses, including antimicrobial and antibiotic properties .
- Methods of Application: The specifics of the method would depend on the particular reaction, but generally, this would involve the reaction of the compound with suitable reagents under appropriate conditions .
- Results or Outcomes: The outcomes would vary depending on the specific reaction, but could include the formation of various heterocyclic compounds with potential biological activity .
4. Catalyst in Organic Reactions
- Summary of Application: This compound could potentially be used as a catalyst in organic reactions .
- Methods of Application: The specifics of the method would depend on the particular reaction, but generally, this would involve the addition of the compound to a reaction mixture under suitable conditions .
- Results or Outcomes: The outcomes would vary depending on the specific reaction, but could include the formation of various organic compounds .
5. Synthesis of Trifluoromethylated Imidazoles
- Summary of Application: α,β- dibromides like 3,4-Dibromo-1,1,1,3-tetrafluorobutane can be used in the synthesis of trifluoromethylated imidazoles .
- Methods of Application: The specifics of the method would depend on the particular reaction, but generally, this would involve the reaction of the compound with suitable reagents under appropriate conditions .
- Results or Outcomes: The outcomes would vary depending on the specific reaction, but could include the formation of various heterocyclic compounds with potential biological activity .
Safety And Hazards
Eigenschaften
IUPAC Name |
3,4-dibromo-1,1,1,3-tetrafluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Br2F4/c5-2-3(6,7)1-4(8,9)10/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROYPQWDIFNHHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)(F)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Br2F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10663100 | |
| Record name | 3,4-Dibromo-1,1,1,3-tetrafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10663100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dibromo-1,1,1,3-tetrafluorobutane | |
CAS RN |
933668-36-1 | |
| Record name | 3,4-Dibromo-1,1,1,3-tetrafluorobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933668-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dibromo-1,1,1,3-tetrafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10663100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






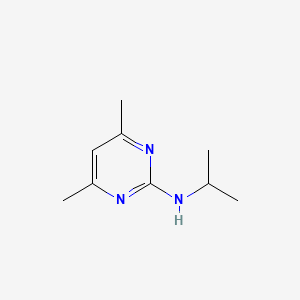
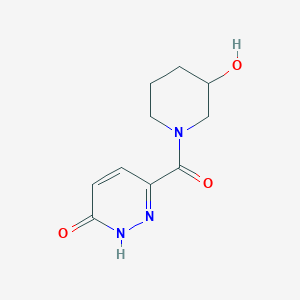
![(2E)-3-(furan-2-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B1486574.png)
![2-(4-aminopiperidin-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B1486576.png)
